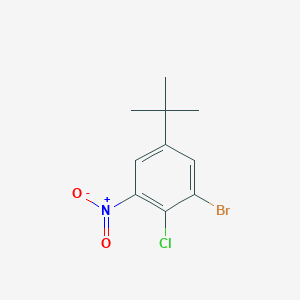

3-Bromo-4-chloro-5-nitro-tert-butylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-chloro-5-nitro-tert-butylbenzene is a chemical compound with the molecular formula C10H11BrClNO2 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .

Synthesis Analysis

The synthesis of this compound could involve several steps, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic position, which is the carbon atom adjacent to the benzene ring, is often involved in these reactions . For instance, N-bromosuccinimide (NBS) could be used in the free radical bromination step .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzene ring substituted with bromo, chloro, nitro, and tert-butyl groups . The exact arrangement of these substituents on the benzene ring would determine the specific properties of the compound .Chemical Reactions Analysis

Reactions involving this compound could include electrophilic aromatic substitution, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . Other reactions could involve the benzylic position, such as free radical bromination and nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

3-Bromo-4-chloro-5-nitro-tert-butylbenzene and its derivatives play a crucial role in synthetic chemistry. For instance, 1,3-Di-tert-butylbenzene, a related compound, can be synthesized from 1-bromo-3,5-di-tert-butylbenzene, which is obtained from 1,3,5-tri-tert-butylbenzene. This process is significant for the preparation of arylphosphines (Komen & Bickelhaupt, 1996).

Reactions and Mechanisms

The compound is also involved in various chemical reactions and mechanisms. For example, the Darzens reaction involving dichloromethyl tert-butyl ketone with different benzaldehydes produces specific ketocarboxamide type compounds (Mamedov et al., 1992). Additionally, the lithium-bromine exchange reactions of aryl bromides like 1-bromo-4-tert-butylbenzene with n-BuLi or t-BuLi highlight the compound's role in organic synthesis and the importance of solvent choice in these reactions (Bailey et al., 2006).

Halogenation Processes

Halogenation processes are another area where derivatives of this compound are utilized. For instance, ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts have been explored, demonstrating the compound's utility in generating mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Electrophosphorescent Intermediates

The synthesis of electrophosphorescent intermediates like 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene from related compounds demonstrates its potential in material science and electronics (Kong-qiang, 2005).

Electrophilic and Anodic Chlorination

Explorations into electrophilic and anodic chlorination using derivatives like 1,4-dimethoxy-2-tert-butylbenzene reveal diverse mechanistic pathways and outcomes, indicating the compound's versatility in organic reactions (Appelbaum et al., 2001).

Wirkmechanismus

The mechanism of action of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene in chemical reactions often involves the formation of a cationic intermediate. For instance, in electrophilic aromatic substitution, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated by loss of a proton from the carbon that was initially attacked .

Zukünftige Richtungen

The future directions for research involving 3-Bromo-4-chloro-5-nitro-tert-butylbenzene could include further exploration of its reactivity and potential applications. For instance, understanding the conditions under which it undergoes various types of reactions could provide valuable insights for its use in synthesis .

Eigenschaften

IUPAC Name |

1-bromo-5-tert-butyl-2-chloro-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRCWCUQNMOMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)

![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)

![4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2409988.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)

![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)

![benzyl 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2410003.png)